D-Valganciclovir-d5 Hydrochloride is a deuterated analog of Valganciclovir, which is an antiviral medication primarily used to prevent cytomegalovirus infections in immunocompromised patients, such as those undergoing organ transplants. The compound is classified under antiviral agents and is specifically noted for its role in inhibiting viral replication.
D-Valganciclovir-d5 Hydrochloride is derived from Valganciclovir, which itself is a prodrug of Ganciclovir. The deuterated form, indicated by the "d5" suffix, refers to the incorporation of five deuterium atoms into the molecular structure. This modification can enhance the stability and detection of the compound in analytical studies. The compound falls under the category of nucleoside analogs, which are essential in antiviral therapies due to their ability to mimic natural nucleosides.
The synthesis of D-Valganciclovir-d5 Hydrochloride typically involves several steps, including:
The synthesis method aims for high yield and purity while minimizing environmental impact and reaction time. The use of N,N’-Dicyclohexylcarbodiimide as a coupling agent in some synthetic routes enhances the efficiency of esterification reactions .
The molecular formula for D-Valganciclovir-d5 Hydrochloride is with a molecular weight of approximately 409.88 g/mol. The structure consists of a modified guanine base linked to a valine side chain, with specific modifications that include deuterium substitutions at strategic positions to facilitate tracking in biological systems.
D-Valganciclovir-d5 Hydrochloride undergoes various chemical reactions typical of nucleoside analogs:
These reactions are crucial for understanding the pharmacokinetics and dynamics of D-Valganciclovir-d5 Hydrochloride in biological systems.
D-Valganciclovir-d5 Hydrochloride functions primarily as an antiviral agent through its active metabolite, Ganciclovir triphosphate. The mechanism involves:
Relevant analyses such as high-performance liquid chromatography (HPLC) can be utilized to assess purity and stability over time .
D-Valganciclovir-d5 Hydrochloride has significant applications in scientific research:
The compound's unique properties make it a valuable tool in both clinical and research settings, particularly in understanding antiviral mechanisms and drug metabolism .
D-Valganciclovir-d5 Hydrochloride is a deuterium-enriched analog of valganciclovir hydrochloride, with the molecular formula C₁₄H₁₈D₅ClN₆O₅ and a molecular weight of 395.85 g/mol. This isotopologue incorporates five deuterium atoms (²H or D) at specific hydrogen sites, replacing protium (¹H) atoms in the parent compound. The deuterium labeling occurs predominantly within the 3-hydroxypropyl segment of the molecule, as evidenced by the SMILES notation: CC(C(C(OC([2H])(C([2H])(OCN1C(NC(N)=N2)=C(N=C1)C2=O)C([2H])(O)[2H])[2H])=O)N)C.Cl
[2] [4]. The isotopic substitution enhances molecular mass without altering electronic properties, making it ideal for mass spectrometry-based quantification and metabolic studies. The hydrochloride salt form ensures improved stability and solubility compared to the free base [3] [4].
Table 1: Molecular Data for D-Valganciclovir-d5 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈D₅ClN₆O₅ |
Molecular Weight | 395.85 g/mol |
Isotopic Enrichment | ≥95% Deuterium |
Salt Form | Hydrochloride |
CAS Number (Unlabeled) | 175865-59-5 |
The parent compound valganciclovir contains a chiral L-valine ester moiety. In D-Valganciclovir-d5 Hydrochloride, deuterium substitution introduces additional stereogenic centers. The presence of deuterium atoms at the 3-hydroxypropyl group generates new chiral sites, resulting in a mixture of diastereomers rather than a single stereoisomer [4] [6]. This diastereomeric complexity arises because deuterium incorporation creates tetrahedral centers with R/S configurations distinct from protium. Consequently, the compound exists as multiple stereoisomers, impacting its crystalline behavior and chromatographic properties. Nuclear magnetic resonance (NMR) studies reveal distinct diastereotopic proton environments due to the deuterium-induced stereochemical heterogeneity [4].
Table 2: Stereochemical Properties
Feature | Characteristic |
---|---|
Chiral Centers | Multiple (L-valine + deuterated sites) |
Diastereomers | Mixture (not resolvable via standard methods) |
Deuterium Stereochemistry | R/S configurations at CD₂ sites |
Impact on Analysis | Distinct NMR peaks; chromatographic peak splitting |
The compound typically presents as a white to tan crystalline powder under ambient conditions. Its hydrochloride salt form enhances water solubility, with aqueous solubility exceeding 8 mg/mL [6] [7]. The crystalline lattice is stabilized by ionic interactions between the protonated guanine nitrogen and chloride counterion, alongside hydrogen bonding involving the amide and hydroxyl groups. Deuterium substitution minimally affects crystal packing but may alter unit cell parameters due to isotopic mass differences. Solubility in organic solvents (e.g., DMSO) remains high, facilitating formulation for research applications. Hygroscopicity necessitates storage in desiccated environments to prevent hydrate formation [4] [6].
Stability studies indicate that D-Valganciclovir-d5 Hydrochloride is sensitive to hydrolysis, oxidation, and photodegradation:
Table 3: Stability and Storage Recommendations
Factor | Stability Profile | Storage Recommendation |
---|---|---|
Temperature | Stable ≤ 25°C; decomposes >162°C | -20°C; inert atmosphere |
Humidity | Hygroscopic; forms hydrates | Desiccator (≤40% RH) |
Light | Photodegradation via N-dealkylation | Amber glass; dark storage |
pH | Stable pH 3–5; hydrolyzes at alkaline pH | Buffer-controlled solutions |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7